4-(2-Methylpropoxy)naphthalene-1-carbaldehyde
Description
4-(2-Methylpropoxy)naphthalene-1-carbaldehyde is a naphthalene derivative featuring a carbaldehyde (-CHO) group at position 1 and a 2-methylpropoxy (-OCH₂CH(CH₃)₂) substituent at position 4. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol (calculated). The 2-methylpropoxy group (isobutoxy) is a bulky alkoxy substituent, while the carbaldehyde moiety enhances polarity and reactivity. This compound is hypothesized to exhibit low water solubility and increased toxicity compared to simpler naphthalene derivatives due to its reactive aldehyde group .
Synthetic routes for analogous alkoxy-substituted naphthalenes (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) involve nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) with alkyl halides, suggesting that this compound could be synthesized via similar methods .
Properties
IUPAC Name |
4-(2-methylpropoxy)naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(2)10-17-15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQIRBGOFTWYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)naphthalene-1-carbaldehyde typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1-naphthol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropoxy)naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)naphthalene-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the 1-position due to the electron-donating effect of the 2-methylpropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(2-Methylpropoxy)naphthalene-1-carboxylic acid
Reduction: 4-(2-Methylpropoxy)naphthalene-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2-Methylpropoxy)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)naphthalene-1-carbaldehyde depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring can undergo electrophilic aromatic substitution due to the electron-donating effect of the 2-methylpropoxy group, which activates the ring towards electrophiles.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 1-Methylnaphthalene and 2-Methylnaphthalene : Simple methyl-substituted naphthalenes.
- 4-(2-Phenylimidazol-1-yl)naphthalene-1-carbaldehyde : A naphthalenecarbaldehyde with a phenylimidazolyl substituent .
Table 1: Structural and Physical Properties
Toxicological Profiles
Table 2: Toxicity Comparison
Biological Activity
4-(2-Methylpropoxy)naphthalene-1-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C14H16O2
- CAS Number : 700858-96-4
- Molecular Weight : 216.28 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and survival.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Activity
In a separate investigation, assessed the anticancer effects on human breast cancer cell lines (MCF-7). Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
Data Tables
Research Findings
Recent studies have expanded the understanding of the compound's biological activity:
- Synergistic Effects : Research indicates that when combined with other antimicrobial agents, this compound can enhance overall efficacy, suggesting potential for combination therapies.
- Toxicity Studies : Preliminary toxicity assessments reveal that at therapeutic concentrations, the compound exhibits low cytotoxicity towards normal cells, indicating a favorable safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
